5-(Propane-2-sulfonyl)pyrimidin-2-amine
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Overview
Description
5-(Propane-2-sulfonyl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H11N3O2S and a molecular weight of 201.2 g/mol. This compound is known for its role as a P2Y1 receptor antagonist, which has garnered significant attention in various fields of research and industry due to its unique biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propane-2-sulfonyl)pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic compound.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylsulfonyl group to the desired sulfonyl group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(Propane-2-sulfonyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: Conversion of the sulfonyl group to other oxidation states.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
5-(Propane-2-sulfonyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role as a P2Y1 receptor antagonist, which is important in various physiological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Propane-2-sulfonyl)pyrimidin-2-amine involves its interaction with the P2Y1 receptor. This receptor is a G-protein-coupled receptor that plays a role in platelet aggregation and other cellular processes. By antagonizing this receptor, the compound can modulate these physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
2-Aminopyrimidine Derivatives: Studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
5-(Propane-2-sulfonyl)pyrimidin-2-amine is unique due to its specific interaction with the P2Y1 receptor, which distinguishes it from other pyrimidine derivatives that may target different biological pathways or have different therapeutic applications.
Biological Activity
5-(Propane-2-sulfonyl)pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H10N2O2S
- Molecular Weight : 190.23 g/mol
- CAS Number : Not specified in the search results
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with propane-2-sulfonyl chloride. The process can be optimized for yield and purity through various reaction conditions, including temperature and solvent choice.
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in gastric (SGC-7901) and lung cancer (A549) models. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction .
Antiviral Activity
Compounds with a similar sulfonamide structure have been evaluated for antiviral properties, particularly against viruses like CHIKV (Chikungunya virus). Studies indicate that modifications on the pyrimidine ring can enhance antiviral efficacy, suggesting that this compound may also possess antiviral capabilities .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by:
- Substituent Positioning : The placement of the sulfonyl group affects the compound's interaction with biological targets.
- Functional Groups : Variations in functional groups on the pyrimidine ring can lead to differing levels of activity against cancer and viral targets.
- Molecular Geometry : The three-dimensional conformation of the molecule plays a crucial role in its binding affinity to target proteins.
Case Studies
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-propan-2-ylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O2S/c1-5(2)13(11,12)6-3-9-7(8)10-4-6/h3-5H,1-2H3,(H2,8,9,10) |
InChI Key |
NJVQICSHRAKICB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CN=C(N=C1)N |
Origin of Product |
United States |
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